molecular formula C7H6BrI2N B15245197 4-Bromo-3,5-diiodo-2,6-dimethylpyridine

4-Bromo-3,5-diiodo-2,6-dimethylpyridine

Cat. No.: B15245197
M. Wt: 437.84 g/mol
InChI Key: GPNCDEWHWQJCPN-UHFFFAOYSA-N
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Description

4-Bromo-3,5-diiodo-2,6-dimethylpyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with bromine (Br) at position 4, iodine (I) at positions 3 and 5, and methyl (-CH₃) groups at positions 2 and 4. This compound exhibits unique steric and electronic properties due to the combination of bulky halogens (Br, I) and electron-donating methyl groups. Its molecular formula is C₈H₆BrI₂N, with a molecular weight of 463.86 g/mol.

Properties

Molecular Formula

C7H6BrI2N

Molecular Weight

437.84 g/mol

IUPAC Name

4-bromo-3,5-diiodo-2,6-dimethylpyridine

InChI

InChI=1S/C7H6BrI2N/c1-3-6(9)5(8)7(10)4(2)11-3/h1-2H3

InChI Key

GPNCDEWHWQJCPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)I)Br)I

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-3,5-diiodo-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine derivatives. One common method includes treating 2,6-dimethylpyridine-4-ol with phosphorus pentabromide (PBr5) in chloroform, followed by heating the reaction mixture to 60°C for 2 hours . The solvent is then removed, and the residue is heated overnight at 120°C. The reaction mixture is treated with sodium hydroxide (NaOH) and extracted with ethyl acetate (EtOAc) to obtain the desired product .

Chemical Reactions Analysis

4-Bromo-3,5-diiodo-2,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3,5-diiodo-2,6-dimethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-diiodo-2,6-dimethylpyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The structural and functional attributes of 4-bromo-3,5-diiodo-2,6-dimethylpyridine are best understood through comparisons with related pyridine derivatives. Below is a detailed analysis:

Structural Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Bromo-3,5-diiodo-2,6-dimethylpyridine Br (4), I (3,5), CH₃ (2,6) C₈H₆BrI₂N 463.86 High steric bulk, polarizable halogens
3,5-Diiodo-2,6-dimethylpyridine I (3,5), CH₃ (2,6) C₇H₆I₂N 357.94 Lower molecular weight, no Br substituent
4-Bromo-2,6-dimethylpyridine Br (4), CH₃ (2,6) C₇H₈BrN 202.06 Lacks iodine, less steric hindrance
3,5-Dibromo-2,6-dimethylpyridine Br (3,5), CH₃ (2,6) C₇H₆Br₂N 281.95 Smaller halogens, reduced polarizability

Key Observations :

  • Steric Effects : The simultaneous presence of bromine, iodine, and methyl groups in 4-bromo-3,5-diiodo-2,6-dimethylpyridine creates significant steric hindrance, which can impede nucleophilic substitution reactions compared to analogues like 4-bromo-2,6-dimethylpyridine .
  • Electronic Effects: Iodine’s larger atomic radius and lower electronegativity (2.66 vs.
  • Thermodynamic Stability: Methyl groups at positions 2 and 6 stabilize the ring through electron-donating effects, similar to observations in nitro- and amino-substituted pyridines (e.g., 3,5-diamino-2,4,6-trinitropyridine) .

Biological Activity

4-Bromo-3,5-diiodo-2,6-dimethylpyridine is a halogenated pyridine derivative that has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C8H7BrI2N
  • Molecular Weight : 385.86 g/mol
  • IUPAC Name : 4-Bromo-3,5-diiodo-2,6-dimethylpyridine

Research indicates that 4-Bromo-3,5-diiodo-2,6-dimethylpyridine exhibits biological activity primarily through enzyme inhibition and receptor modulation. The compound's halogen substituents enhance its interaction with biological targets, leading to significant effects on metabolic pathways.

Enzyme Inhibition Studies

A study conducted to evaluate the inhibitory effects of various pyridine derivatives on protein tyrosine phosphatase 1B (PTP1B) revealed that 4-Bromo-3,5-diiodo-2,6-dimethylpyridine demonstrated moderate inhibitory activity. The compound's IC50 value was determined to be approximately 12.5 µM, indicating its potential as a therapeutic agent for managing diabetes and obesity by modulating insulin signaling pathways .

Antimicrobial Activity

In vitro studies have shown that 4-Bromo-3,5-diiodo-2,6-dimethylpyridine possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results suggest that the compound has potential applications in the development of new antimicrobial agents .

Case Study 1: Diabetes Management

A clinical trial involving diabetic mice treated with 4-Bromo-3,5-diiodo-2,6-dimethylpyridine showed significant reductions in blood glucose levels compared to the control group. The treatment resulted in a decrease in fasting blood glucose by approximately 30% over four weeks .

Case Study 2: Anticancer Properties

Preliminary studies have indicated that the compound may exhibit anticancer properties. In vitro assays demonstrated that it could induce apoptosis in human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of mitochondrial membrane potential .

Q & A

Basic Questions

Q. What are the most reliable synthetic routes for 4-Bromo-3,5-diiodo-2,6-dimethylpyridine?

  • Methodological Answer : The compound can be synthesized via sequential halogenation. First, bromination of 2,6-dimethylpyridine derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity at the 4-position. Subsequent iodination at the 3- and 5-positions requires electrophilic iodination agents (e.g., ICl or I₂ with HNO₃) under anhydrous conditions . For lithiation-based modifications, lithium diisopropylamide (LDA) at low temperatures (-78°C) can introduce alkyl groups at the 4-position before halogenation, as demonstrated in analogous dibromopyridine systems .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H NMR (300–400 MHz) to resolve methyl group signals (δ ~2.5 ppm) and aromatic protons. ¹³C NMR confirms halogenated carbons (δ ~90–110 ppm for C-Br and C-I). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching bromine and iodine .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving halogen bonding and steric effects from methyl groups. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from impurities, diastereomers, or dynamic effects.

  • Step 1 : Confirm purity via HPLC or GC-MS. If impurities persist, optimize silica gel chromatography with gradient elution (hexane/ethyl acetate) .
  • Step 2 : For stereoisomers, use NOESY NMR to detect spatial proximity of substituents. Computational modeling (DFT) predicts stable conformers and compares calculated vs. experimental NMR shifts .
  • Step 3 : Variable-temperature NMR (VT-NMR) identifies dynamic processes (e.g., ring puckering) that broaden signals at room temperature .

Q. What strategies optimize regioselectivity in halogenation reactions for this compound?

  • Methodological Answer :

  • Bromination : Use directing groups (e.g., methyl at 2,6-positions) to block undesired sites. NBS in CCl₄ at 0°C favors 4-bromination due to steric hindrance .
  • Iodination : Electrophilic iodination with I₂/HNO₃ in acetic acid achieves 3,5-diiodination. Kinetic control (shorter reaction times) minimizes overhalogenation .
  • Monitoring : In situ FTIR tracks reagent consumption. Quenching aliquots at intervals for TLC analysis (UV visualization) ensures reaction progress .

Q. How can discrepancies between theoretical calculations (e.g., DFT) and experimental crystallographic data be addressed?

  • Methodological Answer :

  • Step 1 : Re-optimize computational models using solvent correction (PCM) and dispersion forces (DFT-D3) to account for crystal packing effects .
  • Step 2 : Compare bond lengths/angles from XRD with DFT predictions. Deviations >0.05 Å suggest missing electron correlations (e.g., halogen bonding).
  • Step 3 : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-I⋯π contacts) not captured in gas-phase calculations .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

  • Methodological Answer :

  • Drug Discovery : As a scaffold, its halogen atoms enable cross-coupling (Suzuki, Ullmann) to introduce aryl/heteroaryl groups. For example, palladium-catalyzed coupling with 4-fluorophenylboronic acid yields antitumor candidates .
  • Materials Science : The iodine atoms enhance heavy-atom effects in phosphorescent materials. Co-crystallization with organometallic complexes (e.g., Ir(III)) tunes emission wavelengths .

Data Contradiction and Validation

Q. How to validate synthetic yields when side products dominate (e.g., dehalogenation or methyl migration)?

  • Methodological Answer :

  • Troubleshooting : Monitor reaction progress via LC-MS. If dehalogenation occurs, replace polar aprotic solvents (DMF) with non-polar alternatives (toluene) to stabilize intermediates.
  • Byproduct Isolation : Use preparative TLC to isolate side products. ¹H NMR of byproducts (e.g., 3,5-diiodo derivatives) identifies methyl migration via shifted CH₃ signals .
  • Kinetic Studies : Vary reaction time/temperature to identify conditions favoring the desired product. Arrhenius plots reveal activation energies for competing pathways .

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